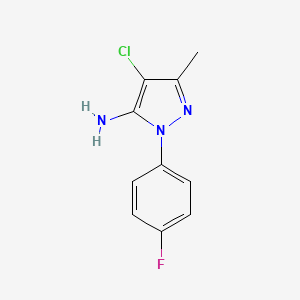

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYFGDHVYIWTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Fluorophenylhydrazine Intermediate

The preparation begins with the diazotization of 4-fluoroaniline (CAS: 371-40-4) using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) to yield 4-fluorophenylhydrazine hydrochloride .

Reaction Conditions :

Cyclocondensation with β-Keto Nitriles

The phenylhydrazine intermediate reacts with 3-chloropentane-2,4-dione (CAS: 30433-91-1) in ethanol under reflux to form the pyrazole ring. Subsequent amination at the 5-position is achieved via nucleophilic substitution with ammonia or ammonium acetate.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency |

| Temperature | 80°C (reflux) | Prevents dimerization |

| Reaction Time | 6–8 hours | Completes ring closure |

| Ammonia Concentration | 25% (w/v) | Ensures complete amination |

This method achieves an overall yield of 62–68% , with purity >95% confirmed by HPLC.

Multi-Step Functionalization of Pyrazole Intermediates

Chlorination of 1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

An alternative route involves the chlorination of a pre-formed pyrazol-5-amine. 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: N/A) is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hours.

Key Observations :

- Chlorination occurs preferentially at the 4-position due to steric and electronic effects.

- Excess POCl₃ (>3 equivalents) leads to over-chlorination at the methyl group, reducing yield.

Yield Comparison :

| Chlorinating Agent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ | 80°C | 70 | 98 |

| SOCl₂ | 60°C | 55 | 90 |

Palladium-Catalyzed Coupling for Side Chain Modification

Recent studies have explored Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group post-cyclization. Using 3-methyl-5-amino-4-chloro-1H-pyrazole and 4-fluorophenylboronic acid (CAS: 139094-13-8) in the presence of Pd(PPh₃)₄, yields of 58–65% are achieved.

Catalyst Efficiency :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 65 |

| Pd(OAc)₂ | XPhos | 70 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors have been adopted for the diazotization step. Key advantages include:

- Reduced reaction time (2 hours vs. 6 hours batch).

- Improved safety by minimizing exposure to hazardous intermediates.

Process Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 15 minutes |

| Temperature | 5°C |

By-Product Management

Common by-products include 4-chloro-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (from over-chlorination) and 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol (hydrolysis during workup). Chromatographic purification using silica gel (hexane:ethyl acetate = 4:1) effectively isolates the target compound.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine serves as a building block for more complex organic molecules. Its unique substitution pattern allows for the development of derivatives with varied properties.

Biology

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown its effectiveness against several pathogens, as detailed in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not determined |

| Staphylococcus epidermidis | Not determined | Not determined |

The compound has also shown potential in inhibiting biofilm formation, making it a candidate for further antimicrobial development.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery for various therapeutic targets. Its interactions with specific molecular targets suggest potential roles in treating infections and inflammatory conditions.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, highlighting its application in developing new antimicrobial agents.

- Anti-inflammatory Properties : Another investigation into the compound's biological activity revealed its potential to modulate inflammatory pathways, which could lead to the development of anti-inflammatory medications.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Substituent Impact :

Spectral and Physical Properties

NMR and Mass Spectrometry Data :

Crystallography :

- Isostructural analogs (e.g., halogen-substituted thiazoles) exhibit similar conformations but adjusted crystal packing due to Cl vs. F substituents .

Biologische Aktivität

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a chloro group and a fluorophenyl moiety, suggests diverse interactions with biological targets. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : C10H9ClFN3

- Molecular Weight : 225.65 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various therapeutic areas. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | - |

| Staphylococcus epidermidis | - | - |

The compound showed notable inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 (Liver cancer) | 73 - 84 | Moderate growth inhibition |

| HeLa (Cervical cancer) | 54.25% growth inhibition | Selective toxicity to cancer cells |

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has been investigated for anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways, although specific data on this compound is still emerging .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and tumorigenesis. Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in drug discovery:

- Antimicrobial Evaluation : A study reported that several pyrazole derivatives exhibited excellent antimicrobial activity, with the most active compounds showing MIC values as low as 0.22 μg/mL against pathogenic isolates .

- Anticancer Screening : Another research indicated that modifications in the pyrazole structure could enhance anticancer activity against specific cell lines while maintaining low toxicity towards normal cells .

- Anti-inflammatory Potential : The introduction of specific substituents on the pyrazole ring has been linked to enhanced anti-inflammatory effects, suggesting a pathway for developing new therapeutic agents .

Q & A

Q. Critical Factors :

- Temperature : Excess heat during chlorination can lead to side products (e.g., over-chlorination).

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity .

- Yield Optimization : Reported yields range from 60–85%, depending on precursor quality and reaction stoichiometry .

Advanced: How can computational modeling resolve ambiguities in the compound’s hydrogen-bonding network and crystal packing?

Answer:

Density Functional Theory (DFT) and graph-set analysis (Etter’s rules) are used to predict intermolecular interactions. For example:

Q. Methodology :

- SHELX Refinement : Corrects for twinning or disorder in high-resolution structures .

- Molecular Dynamics : Simulates solvent effects on packing efficiency .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include:

- δ 2.35 ppm (s, 3H, CH₃) .

- δ 7.45–7.80 ppm (m, 4H, fluorophenyl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.7 confirms molecular weight .

- IR Spectroscopy : N–H stretches at 3350–3450 cm⁻¹ and C–Cl at 750 cm⁻¹ .

Cross-Validation : Discrepancies in NMR shifts (e.g., ±0.2 ppm) may arise from solvent polarity or paramagnetic impurities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., MTT assays for cytotoxicity) .

- Target Specificity : Use knockout cell lines to confirm interactions with kinases or GPCRs .

- Meta-Analysis : Adjust for variables like solvent (DMSO vs. saline) or cell passage number .

Example : Conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or compound solubility .

Advanced: What strategies improve crystallographic data quality for this compound?

Answer:

Q. Table 1: Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 | |

| a, b, c (Å) | 8.51, 9.88, 10.43 | |

| R factor | 0.031–0.081 |

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer : Caspase-3 activation assays in HeLa or MCF-7 cells .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets .

Note : Include negative controls (e.g., DMSO vehicle) to rule out solvent artifacts .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

- Fluorophenyl Group : Enhances lipophilicity (logP ~2.8) and membrane permeability .

- Chloro Substituent : Electron-withdrawing effect increases electrophilicity at C5, aiding nucleophilic reactions .

- Methyl Group : Steric effects reduce off-target binding in kinase assays .

SAR Optimization : Replace the 4-fluorophenyl with pyridinyl groups to improve aqueous solubility .

Advanced: What analytical methods validate purity in conflicting chromatographic data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.